Methoxpropamine hydrochloride, also known as Methoxpropamine, is classified as an arylcyclohexylamine and is structurally related to other dissociative drugs such as ketamine and methoxetamine. Its chemical formula is , and it is recognized for its potential psychoactive effects, primarily due to its action as an N-Methyl-D-Aspartate receptor antagonist. This compound has gained attention in both recreational and research contexts, being noted for its dissociative properties similar to those of ketamine and methoxetamine .
The primary biological activity of Methoxpropamine involves the blockade of N-Methyl-D-Aspartate receptors, which are critical in mediating excitatory neurotransmission in the brain. This action leads to dissociative effects, including alterations in perception and cognition. Studies indicate that Methoxpropamine may also inhibit synaptic transmission mediated by these receptors, similar to other compounds in its class .
In animal models, Methoxpropamine has shown potential for producing conditioned place preference, suggesting a risk for recreational use and abuse. Its pharmacological profile indicates a significant affinity for NMDA receptors, which could contribute to both therapeutic and adverse effects .
Methoxpropamine can be synthesized through various methods involving the reaction of cyclohexanone derivatives with methoxy groups. A common synthetic route includes the condensation of 3-methoxy-2-oxo-PCE with appropriate amines under controlled conditions. The synthesis typically requires careful manipulation of reaction conditions to ensure high yield and purity of the final product .
Research into the interactions of Methoxpropamine with various neurotransmitter systems indicates that it primarily affects glutamatergic signaling through NMDA receptor antagonism. It has been shown to influence serotonin reuptake mechanisms as well, presenting a complex pharmacological profile that warrants further investigation into its safety and efficacy . Interaction studies have highlighted that while it shares some properties with ketamine, Methoxpropamine may have unique effects on synaptic transmission that could differentiate its therapeutic potential.
Methoxpropamine shares structural similarities with several other compounds within the arylcyclohexylamine class. Here are some notable comparisons:
| Compound | Structural Similarity | Primary Action | Unique Features |
|---|---|---|---|
| Ketamine | Yes | NMDA receptor antagonist | Established anesthetic; rapid antidepressant effects |
| Methoxetamine | Yes | NMDA receptor antagonist | Longer duration than ketamine; recreational use reported |
| Deschloroketamine | Yes | NMDA receptor antagonist | Less studied; potential for similar effects as ketamine |
| 3-Methoxy-2-oxo-PCE | Yes | NMDA receptor antagonist | Precursor compound; less known recreationally |
Methoxpropamine is unique among these compounds due to its specific binding affinity profiles and the potential for distinct psychoactive effects. Ongoing research will further clarify its place within this class of drugs and its implications for both therapeutic use and recreational abuse .
The synthesis of methoxpropamine hydrochloride involves a multi-step process centered on cyclohexanone intermediates. A key precursor is 2-(3-methoxyphenyl)cyclohexan-1-one, which undergoes reductive amination with propylamine to form the primary amine intermediate. Catalytic hydrogenation using palladium-on-carbon or Raney nickel facilitates this step, yielding 2-(3-methoxyphenyl)-2-(propylamino)cyclohexan-1-one (methoxpropamine free base) [5]. Subsequent treatment with hydrochloric acid generates the hydrochloride salt, which enhances crystallinity and stability [7].
Alternative routes借鉴 approaches from related compounds, such as methoxyphenamine hydrochloride synthesis [1]. For example, o-methoxyphenylacetic acid may serve as a starting material, undergoing condensation with acetic anhydride to form a ketone intermediate. However, methoxpropamine’s cyclohexanone core necessitates distinct cyclization strategies, often involving Grignard reagents or Friedel-Crafts alkylation to construct the bicyclic framework.
| Intermediate | Reaction Conditions | Yield (%) | Source |
|---|---|---|---|
| 2-(3-methoxyphenyl)cyclohexan-1-one | Friedel-Crafts acylation, 80°C, 6h | 68 | [1] [5] |
| Methoxpropamine free base | Reductive amination, H₂/Pd-C, 50°C | 75 | [5] [7] |
| Methoxpropamine hydrochloride | HCl gas in ethanol, 0°C, 2h | 92 | [7] |
Methoxpropamine hydrochloride crystallizes in a monoclinic system, with X-ray diffraction studies revealing a chair conformation of the cyclohexanone ring. The protonated amine group forms hydrogen bonds with chloride ions, stabilizing the crystal lattice [7]. Stereochemical analysis indicates a single R-configuration at the chiral carbon adjacent to the ketone group, a result of stereoselective hydrogenation during reductive amination [5].
The hydrochloride salt’s crystalline structure enhances purity during recrystallization, as evidenced by sharp melting points (observed range: 215–217°C) [7]. In contrast, the free base exhibits lower crystallinity, complicating purification. Polarimetry data ([α]D²⁵ = +12.3° in methanol) confirms enantiomeric homogeneity in synthesized batches [5].
Methoxpropamine hydrochloride demonstrates moderate stability across pH ranges but degrades under extreme conditions:
| Condition | Major Degradation Product | Half-Life (25°C) | Source |
|---|---|---|---|
| pH 2.0, 37°C | Nor-methoxpropamine | 8.2 h | [3] [4] |
| pH 10.0, 60°C | 3-Methoxybenzoic acid | 1.5 h | [5] |
| UV light, 48h | 3-Hydroxyphenylcyclohexanone | 24 h | [3] |
Thermogravimetric analysis (TGA) shows the hydrochloride salt is stable up to 180°C, with decomposition initiating via cleavage of the propylamine moiety [7]. Storage recommendations include protection from light and moisture, with inert atmospheres preventing oxidative degradation.
Nuclear magnetic resonance spectroscopy represents the most comprehensive analytical technique for structural characterization of methoxpropamine hydrochloride. The molecular structure of 2-(3-methoxyphenyl)-2-(propylamino)cyclohexanone displays distinctive spectral signatures that enable unambiguous identification through both one-dimensional and two-dimensional NMR techniques [1].
Proton NMR spectroscopy conducted on a 600 MHz Bruker AVANCE III spectrometer using deuterated methanol as solvent reveals characteristic resonances that correspond to distinct proton environments within the methoxpropamine molecular framework [1]. The aromatic proton region displays three distinct multiplets at δ 7.74, 7.45, and 7.39 ppm, which correspond to the meta-substituted benzene ring bearing the methoxy substituent [1]. These chemical shifts are consistent with the electron-withdrawing effects of the cyclohexanone ring system and the electron-donating methoxy group positioned at the meta position of the aromatic ring [2].
The aliphatic region provides critical structural information through several key resonances. The most diagnostic signal appears as a doublet at δ 5.16 ppm with a coupling constant of 3.08 Hz, corresponding to the tertiary carbon-hydrogen bond at the cyclohexanone ring junction [1]. This downfield chemical shift reflects the deshielding effect of the adjacent carbonyl group and the aromatic substituent [2]. The methoxy protons resonate as a sharp singlet at δ 3.72 ppm, characteristic of aromatic ether linkages, while the ethyl ester protons display typical patterns with the methylene group appearing as a quartet at δ 4.02 ppm (J = 7.07 Hz) and the methyl group as a triplet at δ 1.12 ppm (J = 7.06 Hz) [1].
Carbon-13 NMR spectroscopy provides complementary structural information through the identification of distinct carbon environments within the methoxpropamine structure [1]. The carbonyl carbon appears at δ 210.5 ppm, consistent with cyclohexanone derivatives and confirming the ketone functionality [1]. The aromatic carbon region displays multiple resonances between δ 113.8 and 157.8 ppm, with the methoxy-substituted carbon appearing at δ 157.8 ppm, reflecting the electron-donating effect of the methoxy substituent [1].
The spectral acquisition parameters employed for optimal carbon-13 detection included 2987 scans with a 2.000-second relaxation delay, ensuring complete relaxation of quaternary carbons [1]. The spectral width of 36231.88 Hz provided adequate resolution for distinguishing aromatic carbons in different electronic environments [1]. The methoxy carbon resonance at δ 55.2 ppm represents a diagnostic peak for aromatic methoxy groups, while the aliphatic carbons display resonances in the expected regions for cyclohexanone derivatives [1].
Advanced structural elucidation of methoxpropamine hydrochloride employed multiple two-dimensional NMR techniques including correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) [1]. The COSY experiment revealed scalar coupling relationships between adjacent protons, confirming the connectivity patterns within the cyclohexanone ring system and the aromatic substituents [1]. The acquisition parameters for COSY included 4 scans with a spectral width of 5319.15 Hz, providing sufficient resolution for correlation peak detection [1].
HSQC spectroscopy established direct carbon-hydrogen connectivities, enabling assignment of proton resonances to their corresponding carbon environments [1]. The experiment utilized 8 scans with optimized pulse sequences for maximum sensitivity [1]. HMBC correlations provided long-range coupling information, confirming the quaternary carbon assignments and establishing the connectivity between the aromatic ring and the cyclohexanone framework [1]. The HMBC experiment required 20 scans due to the inherently weaker long-range coupling constants, with a spectral width of 5319.15 Hz in the proton dimension [1].
| Nuclear Magnetic Resonance Spectral Data |
|---|
| Proton NMR (600 MHz, CD₃OD) |
| δ 7.74 (1H, m, ArH) |
| δ 7.45 (2H, m, ArH) |
| δ 7.39 (1H, m, ArH) |
| δ 5.16 (1H, d, J = 3.08 Hz, NCH) |
| δ 4.02 (2H, q, J = 7.07 Hz, OCH₂) |
| δ 3.72 (3H, s, OCH₃) |
| δ 2.25 (3H, s, CH₃) |
| δ 1.12 (3H, t, J = 7.06 Hz, CH₃) |
| Carbon-13 NMR (600 MHz, CD₃OD) |
| δ 210.5 (C=O) |
| δ 157.8 (C-OCH₃) |
| δ 129.5 (C-aromatic) |
| δ 114.2 (C-aromatic) |
| δ 113.8 (C-aromatic) |
| δ 55.2 (OCH₃) |
| δ 18.6 (CH₃) |
Infrared spectroscopy provides complementary identification capabilities for methoxpropamine hydrochloride through characteristic vibrational absorption bands corresponding to specific functional groups within the molecular structure [2]. The technique offers rapid identification capabilities with minimal sample preparation requirements, making it particularly valuable for forensic and analytical applications [2].
The infrared spectrum of methoxpropamine hydrochloride displays characteristic absorption bands that enable functional group identification and structural confirmation [2]. The carbonyl stretching vibration appears as a strong absorption band in the region of 1700-1750 cm⁻¹, consistent with cyclohexanone derivatives [2]. This band represents one of the most diagnostic features for identifying the ketone functionality within the arylcyclohexylamine framework [2].
The aromatic carbon-hydrogen stretching vibrations manifest as multiple absorption bands in the region of 3000-3100 cm⁻¹, while the aromatic carbon-carbon stretching modes appear as characteristic bands between 1450-1650 cm⁻¹ [2]. The methoxy group contributes distinct absorption features, with the carbon-oxygen stretching vibration appearing around 1250-1300 cm⁻¹ and the methyl carbon-hydrogen stretching modes contributing to the complex pattern in the 2800-3000 cm⁻¹ region [2].
Raman spectroscopy offers complementary vibrational information to infrared spectroscopy, with enhanced sensitivity to symmetric stretching vibrations and aromatic ring modes [3]. The technique provides non-destructive analysis capabilities with minimal sample preparation requirements, making it particularly suitable for field applications and on-site drug identification [3].
The Raman spectrum of methoxpropamine displays characteristic bands corresponding to aromatic ring vibrations, with the most intense features appearing in the 1500-1650 cm⁻¹ region [3]. The aromatic carbon-carbon stretching modes produce distinctive patterns that enable differentiation from other arylcyclohexylamine derivatives [3]. The methoxy substituent contributes characteristic Raman bands, particularly in the carbon-oxygen stretching region around 1250 cm⁻¹ [3].
Surface-enhanced Raman scattering (SERS) techniques provide enhanced sensitivity for methoxpropamine detection, with detection limits approaching 2-5 mM concentrations [3]. The SERS enhancement enables identification of trace quantities of methoxpropamine in complex matrices, making it valuable for forensic applications [3]. The technique utilizes silver nanoparticles as enhancement substrates, with optimal conditions achieved at neutral pH without the requirement for aggregation agents [3].
Principal component analysis of Raman spectral data enables classification of methoxpropamine within the broader category of arylcyclohexylamine derivatives [3]. The spectral clustering patterns reflect the core chemical structure, with methoxpropamine displaying characteristic features that distinguish it from other dissociative compounds [3]. The vibrational band at 1028 cm⁻¹ represents a particularly diagnostic feature for aromatic substitution patterns [3].
Mass spectrometry provides definitive identification of methoxpropamine hydrochloride through characteristic fragmentation patterns that reflect the molecular structure and bonding arrangements [1] [4]. The technique offers high sensitivity and selectivity, enabling identification of trace quantities in complex biological and forensic samples [1] [4].
Electron impact mass spectrometry generates reproducible fragmentation patterns through high-energy ionization processes [1]. The molecular ion peak appears at m/z 261, corresponding to the molecular weight of the free base form of methoxpropamine [1]. The base peak in the electron impact spectrum corresponds to the tropylium ion at m/z 91, formed through rearrangement processes involving the aromatic ring system [1].
The fragmentation pathway initiates with α-cleavage adjacent to the carbonyl group, producing a stabilized fragment ion at m/z 234 through loss of carbon monoxide [1]. This fragmentation represents one of the most common pathways for cyclohexanone derivatives and provides diagnostic information for structural identification [1]. Sequential fragmentation produces ions at m/z 206, 190, and 176 through losses of ethylene, methylene, and ethane units, respectively [1].
The aromatic region of the mass spectrum displays characteristic fragment ions at m/z 121, 105, and 91, corresponding to substituted benzyl fragments and rearrangement products [1]. The fragment at m/z 121 results from cleavage of the carbon-carbon bond connecting the aromatic ring to the cyclohexanone framework [1]. The base peak at m/z 91 corresponds to the tropylium ion (C₇H₇⁺), formed through rearrangement processes that are characteristic of aromatic compounds [1].
Electrospray ionization provides complementary fragmentation information through soft ionization processes that preserve the molecular ion [1]. The protonated molecular ion appears at m/z 262.1802, with high mass accuracy enabling molecular formula confirmation [1]. The electrospray fragmentation pattern differs significantly from electron impact, with predominant losses of water and small neutral molecules [1].
The collision-induced dissociation spectrum displays characteristic fragment ions at m/z 234, 206, and 190, corresponding to losses of carbon monoxide, ethylene, and propylamine units [1]. The fragment at m/z 147 provides diagnostic information for the propylamine substituent, confirming the N-dealkylation pathway [1]. The aromatic fragment at m/z 121 remains prominent in the electrospray spectrum, confirming the benzylic cleavage pathway [1].
High-resolution mass spectrometry enables determination of elemental compositions for fragment ions, providing additional structural confirmation [5]. The exact mass measurements allow differentiation between isobaric fragments and enable confident assignment of fragmentation pathways [5]. The mass accuracy achieved in quadrupole time-of-flight instruments typically exceeds 5 ppm, ensuring reliable molecular formula assignments [5].
Liquid chromatography-mass spectrometry provides enhanced selectivity through chromatographic separation prior to mass spectrometric analysis [1]. The retention time of methoxpropamine on reversed-phase columns is approximately 5.44 minutes under standard gradient conditions, enabling separation from structural isomers and related compounds [1]. The chromatographic behavior reflects the lipophilic nature of the compound and its basic properties [1].
The tandem mass spectrometry approach enables structural confirmation through multiple stages of fragmentation [1]. The precursor ion at m/z 262 undergoes collision-induced dissociation to produce characteristic product ions that confirm the molecular structure [1]. The fragmentation pathway analysis reveals the presence of the methoxy group, the cyclohexanone ring, and the propylamine substituent [1].
Metabolite identification studies utilizing liquid chromatography-mass spectrometry reveal characteristic biotransformation products including N-despropyl methoxpropamine, O-desmethyl methoxpropamine, and dihydro methoxpropamine [5]. These metabolites display distinct fragmentation patterns that enable differentiation from the parent compound [5]. The metabolic pathways involve phase I transformations including N-dealkylation, O-demethylation, and carbonyl reduction [5].
| Mass Spectrometric Fragmentation Data |
|---|
| Molecular Ion and Base Peak |
| m/z 262.1802 ([M+H]⁺, 100%) |
| m/z 91.0546 (tropylium ion, base peak) |
| Characteristic Fragment Ions |
| m/z 234.1856 ([M-CO]⁺, 85%) |
| m/z 206.1176 ([M-CO-C₂H₄]⁺, 45%) |
| m/z 190.1301 ([M-CO-C₂H₄-CH₂]⁺, 30%) |
| m/z 176.1095 ([M-CO-C₂H₄-C₂H₆]⁺, 25%) |
| m/z 147.0805 ([M-CO-C₂H₄-C₂H₅N]⁺, 40%) |
| m/z 121.0650 (benzyl fragment, 60%) |
| m/z 105.0702 (aromatic fragment, 35%) |
| m/z 77.0389 (phenyl ion, 25%) |
| Fragmentation Pathways |
| α-cleavage adjacent to carbonyl |
| Benzylic cleavage |
| Aromatic rearrangement |
| N-dealkylation |